3-[4-(1,3-Dithiolan-2-yl)phenyl]-5-(ethoxyisopropylaminophosphoryl)thiomethyl-1,2,4-oxadiazole
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Overview
Description
Phosphoramidothioic acid, (1-methylethyl)-, S-[[3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl] O-ethyl ester is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phosphoramidothioic acid core, an oxadiazole ring, and a dithiolan-2-yl phenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidothioic acid, (1-methylethyl)-, S-[[3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl] O-ethyl ester involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Phosphoramidothioic acid, (1-methylethyl)-, S-[[3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl] O-ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Phosphoramidothioic acid, (1-methylethyl)-, S-[[3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl] O-ethyl ester has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.
Biology: It may be used in biochemical studies to investigate the interactions of sulfur-containing compounds with biological molecules.
Mechanism of Action
The mechanism of action of phosphoramidothioic acid, (1-methylethyl)-, S-[[3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl] O-ethyl ester involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The presence of the oxadiazole ring and dithiolan-2-yl phenyl group may play a crucial role in its binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Phosphoramidothioic acid, O,S-dimethyl ester: A related compound with similar functional groups but different substituents.
Phosphoramidothioic acid, acetyl-, O,S-dimethyl ester: Another similar compound with an acetyl group instead of the oxadiazole ring
Uniqueness
The presence of the oxadiazole ring and dithiolan-2-yl phenyl group sets it apart from other similar compounds, providing unique reactivity and binding characteristics .
Properties
CAS No. |
287197-11-9 |
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Molecular Formula |
C17H24N3O3PS3 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[[3-[4-(1,3-dithiolan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl-ethoxyphosphoryl]propan-2-amine |
InChI |
InChI=1S/C17H24N3O3PS3/c1-4-22-24(21,20-12(2)3)27-11-15-18-16(19-23-15)13-5-7-14(8-6-13)17-25-9-10-26-17/h5-8,12,17H,4,9-11H2,1-3H3,(H,20,21) |
InChI Key |
NTLASTSVFHAITA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(NC(C)C)SCC1=NC(=NO1)C2=CC=C(C=C2)C3SCCS3 |
Origin of Product |
United States |
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